molecular formula C9H12FNO B13043451 (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

Cat. No.: B13043451
M. Wt: 169.20 g/mol
InChI Key: DWXYPVJJOLRWQJ-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a fluorinated benzene derivative.

    Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Chiral Resolution: The stereochemistry is controlled through chiral catalysts or chiral starting materials to ensure the (1S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Techniques such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of (1S)-1-(2-fluorophenyl)propan-2-one.

    Reduction: Formation of (1S)-1-(2-fluorophenyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(2-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-chlorophenyl)propan-2-OL: A similar compound with a chlorine substituent instead of fluorine.

    1-Amino-1-(2-bromophenyl)propan-2-OL: A similar compound with a bromine substituent.

Uniqueness

(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-1-amino-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

DWXYPVJJOLRWQJ-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

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